molecular formula C16H12BrN3OS B2540995 5-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034434-31-4

5-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No.: B2540995
CAS No.: 2034434-31-4
M. Wt: 374.26
InChI Key: PCWQUYVVSNTVSB-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide” is a complex organic molecule that contains several functional groups. It includes a bromine atom, a thiophene ring, a pyridine ring, and a nicotinamide group . Thiophene-based analogs have been of interest to scientists as potential biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiophene and pyridine rings are likely to contribute to the planarity and conjugation of the molecule, which could affect its electronic properties .


Chemical Reactions Analysis

Thiophene derivatives are known to participate in a variety of chemical reactions, including condensation reactions and cross-coupling reactions . The bromine atom in the compound could potentially act as a leaving group in nucleophilic substitution reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine atom could increase its molecular weight and potentially affect its solubility and reactivity .

Scientific Research Applications

Chemical Structure and Reactivity

5-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide belongs to a class of compounds that show significant chemical reactivity due to their pyridine and thiophene moieties. Pyridine derivatives, including nicotinamide, possess potential donor sites that enable complex formation with metals, highlighting their relevance in coordination chemistry. Studies on nicotinamide and its derivatives demonstrate their capability to bond with metal ions, potentially leading to polymeric structures useful in materials science and catalysis (Ahuja, Singh, & Rai, 1975).

Synthesis and Modification

The synthetic routes for nicotinamide derivatives often involve condensation reactions and modifications to introduce various functional groups. These processes are crucial for creating compounds with desired properties for specific applications, such as in the synthesis of C-nucleosides and their analogs. These synthetic efforts pave the way for developing new drugs and biological probes (Kabat, Pankiewicz, & Watanabe, 1987).

Biological Activity

Compounds with nicotinamide structures have been explored for their antimicrobial properties. For instance, thio-substituted ethyl nicotinate derivatives exhibit significant activity, suggesting potential applications in developing new antimicrobial agents. The structural analogs of nicotinamide play a critical role in biological systems, influencing enzyme inhibition and metabolic pathways, thereby offering insights into drug design and therapeutic strategies (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Antitumor and Antiprotozoal Potential

Nicotinamide derivatives have been investigated for their cytotoxic properties, revealing potential antitumor applications. The modification of these compounds to enhance their antitumor efficacy represents a promising area of research in cancer therapy. Furthermore, the antiprotozoal activity of nicotinamide analogs highlights their potential in treating protozoan infections, contributing to the search for new therapeutic agents (Girgis, Hosni, & Barsoum, 2006).

Future Directions

Thiophene derivatives are a focus of ongoing research due to their potential biological activity and their use in the development of organic semiconductors . Future research may explore new synthesis methods, investigate the compound’s biological activity, or develop new applications in material science.

Properties

IUPAC Name

5-bromo-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c17-14-5-13(9-19-10-14)16(21)20-7-11-4-12(8-18-6-11)15-2-1-3-22-15/h1-6,8-10H,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWQUYVVSNTVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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